N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide
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Overview
Description
Preparation Methods
The synthesis of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves several steps. One common method includes the reaction of 4-methoxyaniline with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature . The product is then purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
N-[[(4-Methoxyphenyl)amino]carbonyl]nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler derivative with similar biological activities but different chemical properties.
4-Methoxybenzamide: Shares the methoxyphenyl group but lacks the nicotinamide moiety, resulting in different reactivity and applications.
Nicotinoyl chloride: A precursor in the synthesis of this compound, with distinct chemical behavior.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity not observed in its individual components .
Properties
CAS No. |
70593-32-7 |
---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)carbamoyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-20-12-6-4-11(5-7-12)16-14(19)17-13(18)10-3-2-8-15-9-10/h2-9H,1H3,(H2,16,17,18,19) |
InChI Key |
OMWHNVIIGWUJNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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